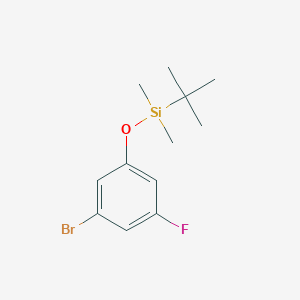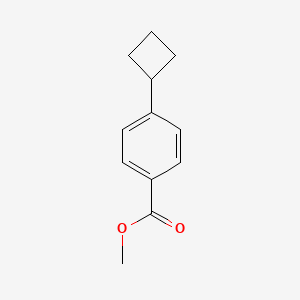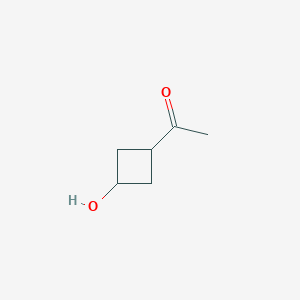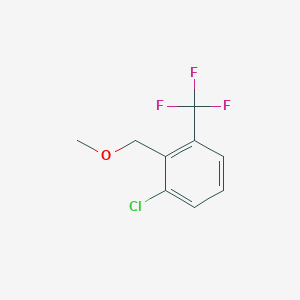![molecular formula C15H10N4O3S B6333646 3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, 90% CAS No. 865657-31-4](/img/structure/B6333646.png)
3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, 90%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, 90% (abbreviated 3PSQ90) is a synthetic compound belonging to the triazoloquinazolinone class of compounds. It is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and chemical biology. 3PSQ90 is a valuable tool for researchers due to its versatile properties, such as its high solubility in a variety of organic solvents, its ability to form strong hydrogen bonds, and its low toxicity.
Wirkmechanismus
The exact mechanism of action of 3PSQ90 is still under investigation, but it is thought to involve the formation of strong hydrogen bonds with biological molecules. It is believed that 3PSQ90 is able to form hydrogen bonds with proteins, DNA, and other biological molecules, which can alter their structure and function. Additionally, 3PSQ90 is also thought to interact with enzymes and receptors, which may lead to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3PSQ90 are still being investigated. However, it has been shown to have anti-inflammatory activity in animal models and has been shown to inhibit the growth of certain types of cancer cells in vitro. Additionally, 3PSQ90 has been shown to interact with certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3PSQ90 in lab experiments is its high solubility in a variety of organic solvents, which makes it easy to work with and allows for a wide range of experimental conditions. Additionally, 3PSQ90 is relatively non-toxic, making it safe to handle in the lab. However, 3PSQ90 is also relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
The potential applications of 3PSQ90 are still being explored, and there are many possible future directions for research. These include the development of new synthetic methods for the synthesis of 3PSQ90, the exploration of its potential as a drug target for treating diseases, the development of new fluorescent probes for imaging and detecting biological molecules, and the investigation of its potential as an anti-inflammatory agent. Additionally, 3PSQ90 may also be used in the synthesis of a variety of heterocyclic compounds, which could have a wide range of applications in the fields of medicinal chemistry and chemical biology.
Synthesemethoden
3PSQ90 can be synthesized through a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Stetter reaction. The Biginelli reaction is one of the most common methods used to synthesize 3PSQ90 and involves the condensation of an aldehyde, an aromatic acid, and an amine in the presence of an acid catalyst. The Ugi reaction is another popular method for synthesizing 3PSQ90, which involves the condensation of an aldehyde, an amine, and an isocyanide in the presence of an acid catalyst. The Stetter reaction is a less commonly used method for synthesizing 3PSQ90, which involves the condensation of an aldehyde, an amine, and an isocyanide in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
3PSQ90 has been widely studied in medicinal chemistry, organic synthesis, and chemical biology. In medicinal chemistry, 3PSQ90 has been studied for its potential as an anti-inflammatory agent and as a potential drug target for treating diseases such as cancer, diabetes, and Alzheimer’s disease. In organic synthesis, 3PSQ90 has been used as a building block for the synthesis of a variety of heterocyclic compounds. In chemical biology, 3PSQ90 has been studied for its potential as a fluorescent probe for imaging and detecting biological molecules.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-14-11-8-4-5-9-12(11)19-13(16-14)15(17-18-19)23(21,22)10-6-2-1-3-7-10/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCPCOHJYHWYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6333586.png)

![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)
![t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6333617.png)




![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)
![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)
